
2,2'-azanediyldisuccinic acid
描述
2,2'-azanediyldisuccinic acid is a biodegradable chelating agent known for its ability to form stable complexes with metal ions. It is often used as an environmentally friendly alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA) due to its lower toxicity and higher biodegradability .
准备方法
Synthetic Routes and Reaction Conditions: 2,2'-azanediyldisuccinic acid can be synthesized by reacting maleic anhydride with ammonia and sodium hydroxide. The reaction involves the formation of a concentrated disodium maleate solution, to which ammonia is added at temperatures ranging from 90 to 145°C. Excess water and ammonia are then distilled off to obtain an aqueous solution containing about 34% tetrasodium iminodisuccinate .
Industrial Production Methods: In industrial settings, the synthesis of imidodisuccinic acid involves similar steps but on a larger scale. The process may include spray-drying to obtain a solid mixture consisting of tetrasodium iminodisuccinate salts and other by-products. The by-products do not affect the complexing capacity or biodegradability of the final product .
化学反应分析
Types of Reactions: 2,2'-azanediyldisuccinic acid primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Chelation: Typically involves metal ions like calcium, magnesium, and iron.
Oxidation/Reduction: Conditions may vary depending on the specific application and desired outcome.
Major Products: The primary products of these reactions are metal-imidodisuccinate complexes, which are used in various applications, including agriculture and industrial cleaning .
科学研究应用
2,2'-azanediyldisuccinic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to stabilize metal ions in various chemical reactions.
作用机制
2,2'-azanediyldisuccinic acid exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This process helps in the regulation of metal ion availability and reduces metal-mediated oxidative stress. The molecular targets include various metal ions, and the pathways involved are related to metal ion transport and homeostasis .
相似化合物的比较
- Ethylenediaminetetraacetic acid (EDTA)
- Nitrilotriacetic acid (NTA)
- Diethylenetriaminepentaacetic acid (DTPA)
Comparison: 2,2'-azanediyldisuccinic acid is unique due to its higher biodegradability and lower environmental toxicity compared to EDTA and NTA. While EDTA and DTPA are strong chelating agents, they are not fully biodegradable and have environmental drawbacks. This compound offers a more sustainable and eco-friendly alternative .
属性
CAS 编号 |
7408-20-0 |
|---|---|
分子式 |
C8H11NO8 |
分子量 |
249.17 g/mol |
IUPAC 名称 |
2-(1,2-dicarboxyethylamino)butanedioic acid |
InChI |
InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
InChI 键 |
PQHYOGIRXOKOEJ-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |
规范 SMILES |
C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |
Key on ui other cas no. |
131669-35-7 |
同义词 |
IDS cpd iminodisuccinate iminodisuccinic acid |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1207601.png)
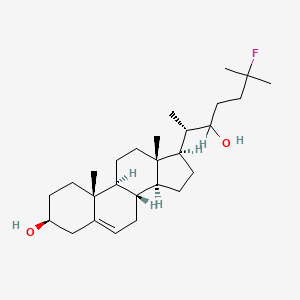
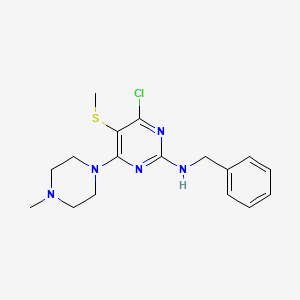
![6-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B1207607.png)




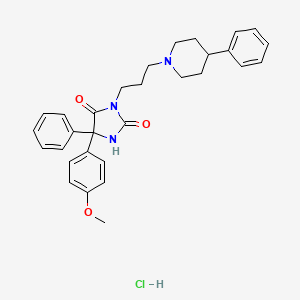

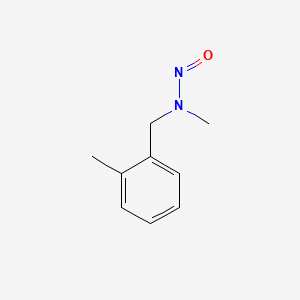

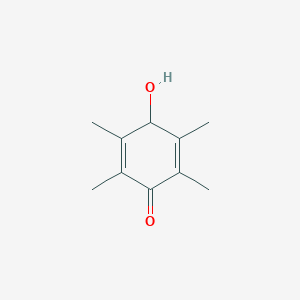
![(2S)-3-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid](/img/structure/B1207625.png)
